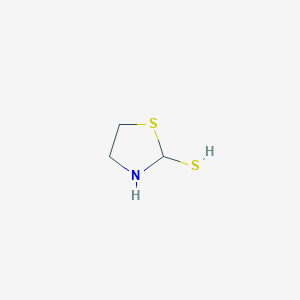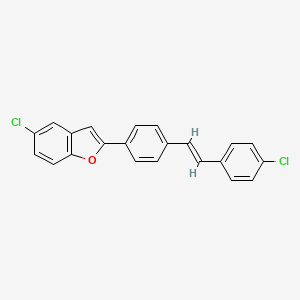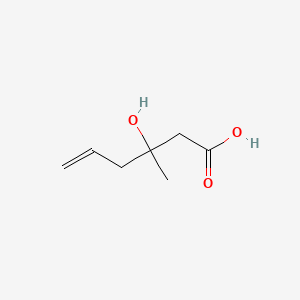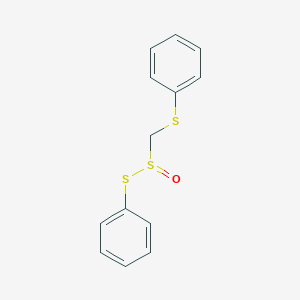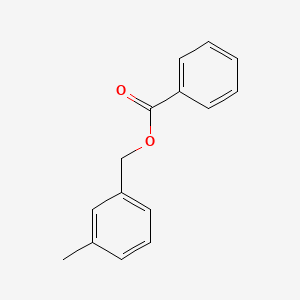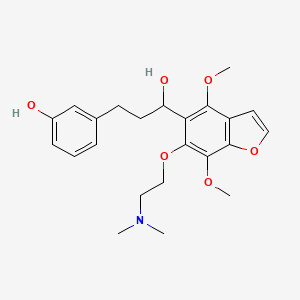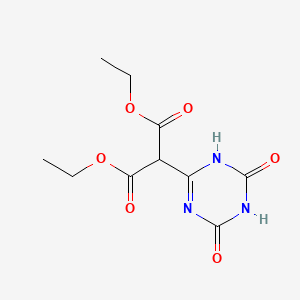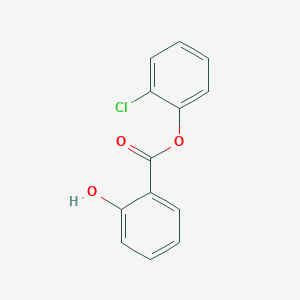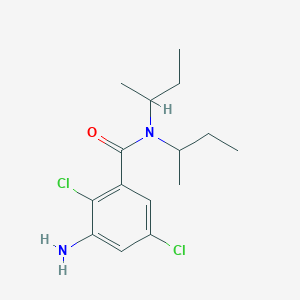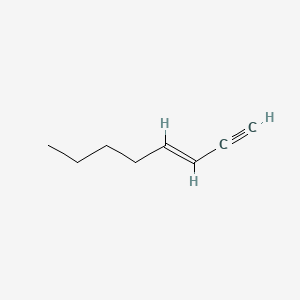
3-Octen-1-yne, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octen-1-yne, (E)- is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is also known by its IUPAC name, (3E)-oct-3-en-1-yne . This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile molecule in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octen-1-yne, (E)- typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of 3-Octen-1-yne, (E)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may include distillation or chromatography to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Octen-1-yne, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of 3-Octen-1-yne, (E)- can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Octen-1-yne, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Research into potential pharmaceutical applications, including the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Octen-1-yne, (E)- involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds can interact with different molecular targets, including enzymes and receptors, leading to diverse biological and chemical effects. The pathways involved often include catalytic cycles facilitated by metal catalysts, which enable the formation and breaking of bonds in the compound .
Comparaison Avec Des Composés Similaires
3-Octen-1-yne, (Z)-: A stereoisomer of 3-Octen-1-yne, (E)- with a different spatial arrangement of atoms.
1-Octen-3-yne: Another alkyne with a different position of the triple bond.
1-Octen-3-one: A ketone analog with a different functional group.
Uniqueness: 3-Octen-1-yne, (E)- is unique due to its specific arrangement of double and triple bonds, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
42104-42-7 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
(E)-oct-3-en-1-yne |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5+ |
Clé InChI |
FCNAWUZWKZOHKE-FNORWQNLSA-N |
SMILES isomérique |
CCCC/C=C/C#C |
SMILES canonique |
CCCCC=CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



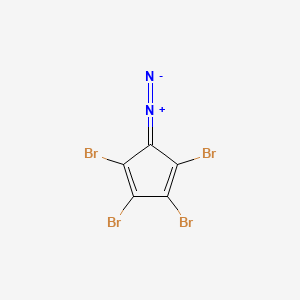
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
